

Technical Support Center: Interpreting Dom34 Ribosome Profiling Data

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Compound of Interest			
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dom34 ribosome profiling data.

Troubleshooting Guides

Issue 1: High ribosome density in 3' Untranslated Regions (UTRs) in dom 34Δ strains.

 Q: My ribosome profiling data from a dom34∆ strain shows a significant increase in ribosome footprints within the 3' UTRs of many genes compared to the wild-type. How should I interpret this?

A: This is an expected and well-documented phenotype for dom34Δ strains.[1][2] Dom34, in conjunction with Hbs1, is a key factor in rescuing ribosomes that have translated past the stop codon and into the 3' UTR.[1][2] The increased density you observe is a direct consequence of the failure to recycle these stalled ribosomes.

Troubleshooting Steps:

 Confirm the specificity of the 3' UTR reads: Ensure that these reads are not mapping to unannotated coding sequences or overlapping genes. Use robust bioinformatic pipelines to filter for uniquely mapping reads.

Troubleshooting & Optimization





- Analyze the distribution of 3' UTR footprints: Ribosomes rescued by Dom34 often
 accumulate near the poly(A) tail.[1] Check if the footprint density in your data shows a
 similar pattern. A peak of reads just upstream of the poly(A) tail is indicative of Dom34dependent ribosome rescue targets.
- Consider the role of mRNA truncation: Dom34 is also critical for rescuing ribosomes stalled on truncated mRNAs.[1][2] The presence of footprints in the 3' UTR could also arise from ribosomes that have translated through a truncated open reading frame (ORF) and continued into the 3' UTR.
- Q: How can I differentiate between bona fide 3' UTR translation events and experimental artifacts?

A: Distinguishing genuine 3' UTR translation from artifacts requires careful experimental design and data analysis.

Recommendations:

- Use of translation inhibitors: Be aware that the use of cycloheximide (CHX) can introduce artifacts. While it is used to stabilize ribosomes, it can sometimes lead to an artificial accumulation of ribosomes at the 5' ends of coding sequences.[3][4][5] Consider performing experiments with and without CHX to assess its impact on your results.
- Size selection of ribosome-protected fragments (RPFs): Ensure that your size selection for RPFs is appropriate. Including a broader range of fragment sizes might reveal different populations of stalled ribosomes. However, be cautious of contamination from nonribosomal RNA-protein complexes.[4]
- Correlation with gene expression: Investigate if the genes with high 3' UTR ribosome occupancy in your dom34Δ strain share any functional characteristics or are regulated by specific stress conditions. For instance, treatment with diamide, an oxidizing agent, has been shown to increase the proportion of Dom34-targeted ribosomes in the 3' UTR.[1]

Issue 2: Altered Polysome Profiles and Accumulation of 80S Monosomes in dom34Δ strains.

 Q: My polysome profiles for the dom34∆ strain show a decrease in polysomes and a corresponding increase in the 80S monosome peak. What does this signify?



A: A decrease in the polysome-to-monosome (P/M) ratio is a characteristic phenotype of dom34Δ mutants.[6][7] This indicates a defect in translation. The accumulation of 80S monosomes suggests that ribosomes are not efficiently recycling and re-entering the pool of actively translating ribosomes. These "stuck" 80S ribosomes are a hallmark of Dom34 deficiency.[6]

Troubleshooting Steps:

- Quantify the P/M ratio: Calculate the ratio of the area under the polysome peaks to the area under the 80S monosome peak for both your wild-type and dom34Δ samples. This will provide a quantitative measure of the translation defect.
- Analyze the composition of the 80S peak: The accumulated 80S ribosomes in a dom34Δ strain are often devoid of mRNA and tRNA, rendering them inactive.[6] While challenging to assess directly from standard ribosome profiling, this understanding is crucial for interpretation.
- Consider the impact on translation initiation: The sequestration of 40S and 60S subunits into these inactive 80S monosomes can lead to a shortage of subunits available for translation initiation, further contributing to the reduced polysome levels.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dom34 in the context of translation?

A: Dom34 is a key protein in ribosome rescue and quality control pathways.[1][8][9] Its main role, together with its partner Hbs1, is to recognize and dissociate ribosomes that have stalled on an mRNA.[1][2][10] This is particularly important for ribosomes that have reached the 3' end of an mRNA, for example, on truncated transcripts or those lacking a stop codon (non-stop decay), as well as ribosomes that have read through a stop codon into the 3' UTR. [1][11][12]

Q2: Does Dom34 rescue all types of stalled ribosomes?

A: No, Dom34's activity appears to be specific to certain types of stalling events. Ribosome profiling studies have shown that Dom34 is crucial for rescuing ribosomes stalled at the 3' end of truncated mRNAs and within the 3' UTR.[1][2] However, it does not seem to be



generally involved in dissociating ribosomes stalled on coding sequences due to factors like polyproline stretches.[1]

Q3: What is the Dom34-Hbs1 complex and what is its role?

A: The Dom34-Hbs1 complex is the functional unit that mediates ribosome rescue.[8][9][10] Dom34 and Hbs1 are structurally similar to the translation termination factors eRF1 and eRF3, respectively. This complex recognizes stalled ribosomes, binds to the A-site, and promotes the splitting of the 80S ribosome into its 40S and 60S subunits.[8][9][13] This action releases the stalled ribosome from the mRNA, allowing it to be recycled.

Q4: How does the absence of Dom34 affect global translation?

A: The absence of Dom34 leads to a general decrease in translation efficiency.[6][7] This is primarily due to the accumulation of inactive 80S ribosomes, which depletes the pool of available ribosomal subunits for new rounds of translation initiation.[6] This results in a reduced number of ribosomes per mRNA (lower polysomes) and an overall slower rate of protein synthesis.

Q5: Are there other quality control pathways that might compensate for the loss of Dom34?

A: Yes, eukaryotic cells have multiple ribosome and mRNA quality control pathways. While Dom34 is a central player in no-go decay (NGD), other pathways like ribosome-associated quality control (RQC) are involved in degrading the nascent polypeptide chains from stalled ribosomes.[13] The interplay between these pathways is complex, and in the absence of Dom34, other factors may play a more prominent role, though they may not fully compensate for its function.

Quantitative Data Summary



Strain	Phenotype	Observation in Ribosome Profiling Data	Reference
dom34∆	Increased ribosome stalling in 3' UTRs	Significant increase in ribosome footprint density downstream of the stop codon.	[1][2]
dom34∆	Defective ribosome recycling	Accumulation of 80S monosomes and a corresponding decrease in polysomes.	[6][7]
dom34∆	Increased ribosome occupancy on truncated mRNAs	Higher ribosome density at the 3' ends of known truncated transcripts (e.g., HAC1).	[1]
Wild-type + Diamide	Increased ribosome stalling in 3' UTRs	Increased proportion of ribosome footprints near the poly(A) tail.	[1]

Experimental Protocols

Ribosome Profiling of Yeast Strains (Adapted from Guydosh & Green, 2014)

- Cell Culture and Lysis:
 - Grow yeast cultures (wild-type and dom34Δ) to mid-log phase.
 - Harvest cells by rapid filtration.
 - Immediately freeze cells in liquid nitrogen.
 - Lyse cells by cryogenic grinding in lysis buffer containing cycloheximide to stabilize ribosomes on the mRNA.

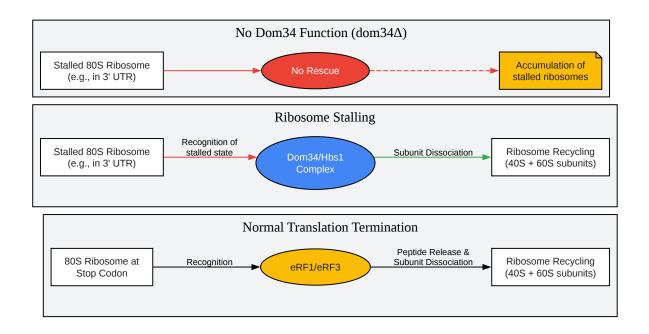


Nuclease Footprinting:

- Thaw the cell lysate and treat with RNase I to digest mRNA not protected by ribosomes.
- Stop the digestion by adding a nuclease inhibitor.
- Ribosome Isolation:
 - Layer the lysate onto a sucrose gradient and separate by ultracentrifugation.
 - Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome fraction.
- RNA Extraction and Library Preparation:
 - Isolate the ribosome-protected mRNA fragments (RPFs) from the monosome fraction.
 - Perform size selection of RPFs (typically ~28-30 nucleotides).
 - Ligate adapters to the 3' and 5' ends of the RPFs.
 - Reverse transcribe the RPFs to generate cDNA.
 - Amplify the cDNA by PCR.
- Sequencing and Data Analysis:
 - Sequence the cDNA library using a high-throughput sequencing platform.
 - Trim adapter sequences and filter for high-quality reads.
 - Align reads to the yeast genome and transcriptome.
 - Analyze the distribution of ribosome footprints across coding sequences and UTRs.

Visualizations

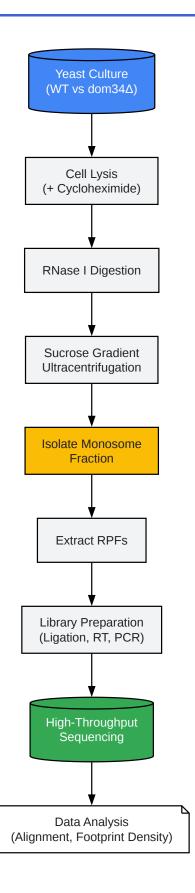




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Caption: Dom34-mediated ribosome rescue pathway.





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Caption: Ribosome profiling experimental workflow.



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